![molecular formula C14H24N2O3 B14415874 1,1'-[Oxybis(methylene)]di(azepan-2-one) CAS No. 83167-39-9](/img/structure/B14415874.png)
1,1'-[Oxybis(methylene)]di(azepan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(methylene)]di(azepan-2-one) is a compound of significant interest in various scientific fields It is characterized by its unique structure, which includes an oxygen atom bridging two azepan-2-one units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxybis(methylene)]di(azepan-2-one) typically involves the reaction of azepan-2-one with formaldehyde in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[Oxybis(methylene)]di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: Substitution reactions can occur at the azepan-2-one units, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to a variety of substituted azepan-2-one derivatives.
Applications De Recherche Scientifique
1,1’-[Oxybis(methylene)]di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxybis(methylene)]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Similar Compounds:
- 1,1’-[Oxybis(methylene)]dicyclopentane
- Benzene, 1,1’-[oxybis(methylene)]bis-
Comparison: 1,1’-[Oxybis(methylene)]di(azepan-2-one) is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and applications. For instance, while 1,1’-[Oxybis(methylene)]dicyclopentane is used in different industrial applications, 1,1’-[Oxybis(methylene)]di(azepan-2-one) is more relevant in biological and medicinal research.
Propriétés
| 83167-39-9 | |
Formule moléculaire |
C14H24N2O3 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1-[(2-oxoazepan-1-yl)methoxymethyl]azepan-2-one |
InChI |
InChI=1S/C14H24N2O3/c17-13-7-3-1-5-9-15(13)11-19-12-16-10-6-2-4-8-14(16)18/h1-12H2 |
Clé InChI |
SFWFTWRCCZLTMO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)COCN2CCCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


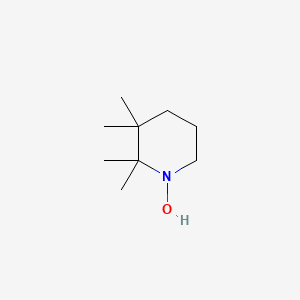
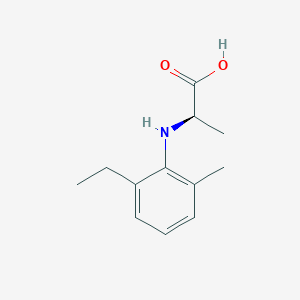
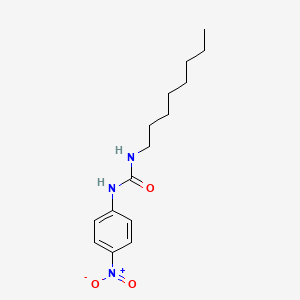
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
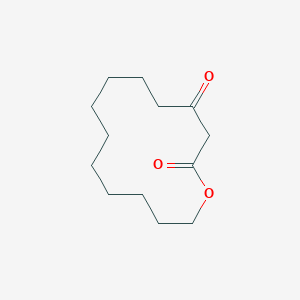
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
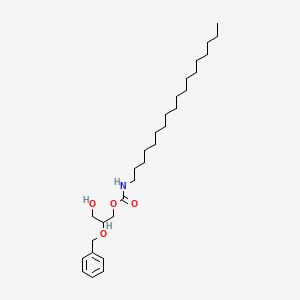
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/no-structure.png)

![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
